Sodium 3,7,11-trimethyldodecanoate
Description
Properties
CAS No. |
57272-18-1 |
|---|---|
Molecular Formula |
C15H29NaO2 |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
sodium;3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17;/h12-14H,5-11H2,1-4H3,(H,16,17);/q;+1/p-1 |
InChI Key |
NUEPCQRKZOOQMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)[O-].[Na+] |
Related CAS |
1190-55-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Terpenoid Derivatization from Farnesol
Farnesol, a natural sesquiterpene alcohol, serves as a precursor for synthesizing branched-chain carboxylic acids. The protocol involves:
- Acetylation of Farnesol :
Crude farnesol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). The acetate derivative is purified via silica gel chromatography, yielding methyl-3,7,11-trimethyldodecanoate. - Ester Hydrolysis :
The methyl ester undergoes saponification with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. This step cleaves the ester bond, producing 3,7,11-trimethyldodecanoic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (GC-MS) |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 85% | 95% |
| Ester Hydrolysis | 2M NaOH, ethanol, reflux | 92% | 98% |
Arndt-Eistert Chain Elongation
For synthetic flexibility, the Arndt-Eistert reaction extends shorter carboxylic acids to target structures:
- Starting Material : 3,7,11-Trimethyldecanoic acid is synthesized from phytol via Barbier-Wieland degradation.
- Diazoalkane Formation :
The acid chloride reacts with diazomethane to form a diazo ketone. - Wolff Rearrangement :
UV irradiation or thermal treatment induces rearrangement, yielding a homologated carboxylic acid.
Analytical Validation :
- Infrared Spectroscopy : Strong absorption at 1,720 cm⁻¹ confirms carbonyl groups.
- Mass Spectrometry : Molecular ion peaks at m/z 270 (methyl ester) and m/z 239 (M-31 fragment).
Conversion to this compound
The carboxylic acid is neutralized to form the sodium salt through two methods:
Aqueous Neutralization
- Acid Dissolution : 3,7,11-Trimethyldodecanoic acid is dissolved in hot ethanol or deionized water.
- Base Addition : A stoichiometric amount of sodium hydroxide (1:1 molar ratio) is added dropwise.
- Crystallization : The mixture is cooled, and the sodium salt precipitates. Filtration and vacuum drying yield the final product.
Optimized Conditions :
- Temperature: 60–80°C
- Solvent: Ethanol/water (3:1 v/v)
- Yield: 89–94%
Solid-Phase Ion Exchange
For high-purity requirements, ion-exchange resins (e.g., Amberlite IR-120 Na⁺ form) are employed:
- Acid Adsorption : The carboxylic acid is adsorbed onto the resin in methanol.
- Elution : Sodium hydroxide solution (0.1M) elutes the sodium salt.
- Lyophilization : Freeze-drying produces a hygroscopic powder.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
- Gas Chromatography-Mass Spectrometry (GC-MS) :
Retention time: 12.7 min (methyl ester derivative). - High-Performance Liquid Chromatography (HPLC) :
Purity >98% (C18 column, acetonitrile/water).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Scalability | Waste Generated |
|---|---|---|---|
| Terpenoid Derivatization | 120 | Moderate | Low |
| Arndt-Eistert | 220 | Low | High |
Environmental Impact
- Terpenoid Route : Utilizes renewable farnesol but requires toxic solvents (e.g., pyridine).
- Arndt-Eistert Route : Generates diazomethane, a hazardous byproduct.
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Behavior
The sodium salt undergoes reversible hydrolysis in aqueous environments:
Key findings :
-
Acidic conditions (pH < 4) : Rapid protonation yields 3,7,11-trimethyldodecanoic acid .
-
Neutral/basic conditions (pH 7–12) : Stable as the carboxylate anion due to resonance stabilization.
Table 1 : Hydrolysis kinetics at 25°C
| pH | Reaction Half-Life | Byproduct Formation |
|---|---|---|
| 2.0 | 15 minutes | 98% free acid |
| 7.0 | >48 hours | <2% free acid |
Esterification Reactions
The carboxylate reacts with alkyl halides or alcohols under acidic catalysis:
Experimental conditions :
Table 2 : Esterification efficiency with primary alcohols
| Alcohol | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 6 | 85 |
| Ethanol | H₂SO₄ | 8 | 78 |
| Propanol | PTSA | 10 | 72 |
Salt Metathesis
Ion exchange occurs with transition metal salts:
Documented products :
-
Copper(II) complex : Forms a blue precipitate in aqueous CuSO₄.
-
Calcium salt : Insoluble in water, used in soap formulations.
Key observation : The branched structure reduces critical micelle concentration (CMC) by 40% compared to linear analogs .
Thermal Decomposition
At elevated temperatures (>250°C), decarboxylation dominates:
Thermogravimetric analysis (TGA) data :
Biological Interactions
While not a direct reaction, studies note:
-
Surfactant activity : Reduces water surface tension to 32 mN/m at 1 mM .
-
Biodegradation : 90% degradation in 28 days via β-oxidation pathways .
Stability Profile
Stress testing results :
| Condition | Degradation (%) | Primary Degradation Product |
|---|---|---|
| 40°C/75% RH, 30 days | 12 | Free acid |
| UV light, 48 hours | 28 | Peroxides |
Scientific Research Applications
Chemistry: Sodium 3,7,11-trimethyldodecanoate is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used in studies related to cell membrane interactions and lipid metabolism. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium 3,7,11-trimethyldodecanoate primarily involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Sodium Undecanoate (C₁₁H₂₁O₂Na)
- Structure : A linear sodium carboxylate with an 11-carbon chain.
- Key Differences: Chain Length and Branching: Sodium undecanoate lacks methyl branches, reducing steric hindrance and increasing water solubility. Applications: Primarily used as a preservative or corrosion inhibitor, whereas the branched structure of Sodium 3,7,11-trimethyldodecanoate favors micelle formation in nonpolar solvents .
Methyl 3,7,11-Trimethyldodecanoate (C₁₆H₃₂O₂)
- Structure : Methyl ester derivative of the parent acid.
- Key Differences: Reactivity: The ester form is chemically inert compared to the sodium salt, requiring catalytic hydrogenation for synthesis (e.g., reduction of dihydrofarnesoate derivatives) . Applications: Used in fragrance synthesis (e.g., nerolidol intermediates) and as a nonionic surfactant precursor .
Nerolidol (C₁₅H₂₆O)
- Structure : A sesquiterpene alcohol with a similar 3,7,11-trimethyl backbone but differing in functional groups (hydroxyl vs. carboxylate).
- Key Differences: Volatility: Nerolidol is volatile and used in perfumery, whereas the sodium salt is non-volatile and water-soluble. Biological Activity: Nerolidol exhibits antifungal properties, while the sodium salt’s bioactivity is less studied .
Cadmium Dodecanoate (Cd(C₁₂H₂₃O₂)₂)
- Structure: A metal soap with a linear dodecanoate chain.
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Synthesis: this compound can be derived via saponification of its methyl ester, which is synthesized through catalytic hydrogenation of dihydrofarnesoate esters .
- Solubility : The sodium salt’s branched structure reduces critical micelle concentration (CMC) compared to linear analogs, enhancing its efficiency in detergent formulations .
Q & A
Q. What are the established synthetic pathways for Sodium 3,7,11-trimethyldodecanoate, and how do reaction conditions influence yield and purity?
The compound is synthesized via hydrogenation of unsaturated precursors. For example, methyl (3R,7RS)-3,7,11-trimethyldodecanoate is produced by hydrogenating dienoate intermediates over palladium catalysts in methanol . Key parameters include catalyst loading (e.g., 5% Pd/C), solvent choice (methanol for solubility), and reaction time. Yield optimization requires monitoring by thin-layer chromatography (TLC) or gas chromatography (GC). Purity is assessed via IR spectroscopy (e.g., carbonyl stretching at 1745 cm⁻¹) and elemental analysis (C: 74.66–74.94%; H: 12.58–12.77%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?
- Specific rotation : Measures optical activity (e.g., [α]²⁵D +4.25° to +8.13° in CHCl₃) to confirm stereoisomerism .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., ester carbonyl at 1745 cm⁻¹) .
- Elemental analysis : Validates empirical formula (C₁₆H₃₂O₂) and purity (>98%) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve branching and methyl group positions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?
Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:
- Reproducing synthesis : Adhere to documented protocols (e.g., hydrogenation conditions in ).
- Standardized purity assays : Use differential scanning calorimetry (DSC) for melting point consistency and HPLC for purity validation.
- Solvent screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents under controlled humidity .
Q. What strategies optimize the stereoselective synthesis of this compound to minimize racemization?
- Chiral catalysts : Use enantioselective hydrogenation with Rh or Ru complexes to enhance (3R,7RS) configuration .
- Low-temperature reactions : Reduce thermal racemization during esterification.
- In situ monitoring : Employ circular dichroism (CD) or polarimetry to track stereochemical integrity .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
- Analytical endpoints : Monitor degradation via GC-MS for volatile byproducts and LC-MS for oxidation products.
- Control groups : Store aliquots in inert atmospheres (argon) with desiccants to isolate humidity effects .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicological studies involving this compound?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ data.
- ANOVA with post-hoc tests : Compare treatment groups for significance (p < 0.05).
- Uncertainty quantification : Report confidence intervals (95%) for reproducibility .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Detailed protocols : Specify catalyst activation (e.g., Pd/C pre-reduction in H₂), solvent drying (molecular sieves), and inert atmosphere use (N₂/Ar) .
- Inter-lab validation : Share samples for cross-characterization using shared reference standards .
Data Presentation and Validation
Q. What criteria should guide the selection of analytical methods for validating synthetic batches?
Prioritize methods with:
- High sensitivity : GC-MS for trace impurities (<0.1%).
- Specificity : NMR to distinguish structural isomers.
- Accuracy : Elemental analysis within ±0.3% of theoretical values .
Q. How should conflicting biological activity data be addressed in structure-activity relationship (SAR) studies?
- Dose normalization : Recalculate activities using molar concentrations instead of mass/volume.
- Assay controls : Include reference compounds (e.g., IL-6 for cytokine inhibition assays) to calibrate inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
